methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
Overview
Description
Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate: is a complex organic compound with a molecular formula of C19H18N2O5 and a molecular weight of 354.36 g/mol [_{{{CITATION{{{1{methyl 2- [ (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194627?context=bbe). This compound is characterized by its benzoxazine ring system, which is fused to a phenyl group and an acetate moiety[{{{CITATION{{{_1{methyl 2- (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is to react 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with 2-phenylglycine methyl ester under dehydration conditions to form the target compound[_{{{CITATION{{{1{methyl 2- [ (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194627?context=bbe)[{{{CITATION{{{_2{Conformationally tailored N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4 ....
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazine ring can be oxidized to form corresponding derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoxazines or phenylacetates.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The benzoxazine ring system may play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the benzoxazine ring and the phenylacetate moiety. Similar compounds include:
Benzoxazine derivatives: : These compounds share the benzoxazine ring but may have different substituents.
Phenylacetate derivatives: : These compounds contain the phenylacetate group but lack the benzoxazine ring.
Properties
IUPAC Name |
methyl 2-[(2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbonyl)amino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-19(17(23)20-13-10-6-7-11-14(13)26-19)18(24)21-15(16(22)25-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKNVVJNFVBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NC(C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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